molecular formula C19H28N2O2 B5837890 N-cyclohexyl-N-ethyl-3-(isobutyrylamino)benzamide

N-cyclohexyl-N-ethyl-3-(isobutyrylamino)benzamide

Cat. No. B5837890
M. Wt: 316.4 g/mol
InChI Key: GQTBGOGCCJHBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-ethyl-3-(isobutyrylamino)benzamide, also known as CEIBA, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising tool for researchers studying various biological systems.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-3-(isobutyrylamino)benzamide is not yet fully understood, but it is believed to act on the central nervous system to reduce pain perception. This compound has been found to bind to a specific site on the mu-opioid receptor, which is involved in pain regulation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been found to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-N-ethyl-3-(isobutyrylamino)benzamide in lab experiments is its potency and specificity, allowing researchers to study the effects of the compound on specific biological systems. However, one limitation is the potential for side effects, particularly respiratory depression, which can be dangerous in high doses.

Future Directions

There are several potential future directions for research on N-cyclohexyl-N-ethyl-3-(isobutyrylamino)benzamide, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing new compounds based on the structure of this compound with improved potency and specificity. Finally, more studies could be conducted to investigate the potential side effects of this compound and ways to mitigate these effects.

Synthesis Methods

The synthesis of N-cyclohexyl-N-ethyl-3-(isobutyrylamino)benzamide involves several steps, including the reaction of N-cyclohexyl-N-ethylamine with isobutyryl chloride, followed by reaction with 3-aminobenzoic acid. The resulting product is then purified through recrystallization to obtain the final this compound compound.

Scientific Research Applications

N-cyclohexyl-N-ethyl-3-(isobutyrylamino)benzamide has been used in a variety of scientific research applications, including studies on pain management, cancer treatment, and neurological disorders. In particular, this compound has been found to have analgesic properties, making it a potential alternative to traditional pain medications.

properties

IUPAC Name

N-cyclohexyl-N-ethyl-3-(2-methylpropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-4-21(17-11-6-5-7-12-17)19(23)15-9-8-10-16(13-15)20-18(22)14(2)3/h8-10,13-14,17H,4-7,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTBGOGCCJHBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.